2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, a class of heterocyclic compounds known for diverse biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects . Its structure features a pyranopyridine core substituted with a 3-bromo-4-methoxyphenyl group (position 4), a methyl group (position 7), and a nitrile moiety (position 3). This article compares its structural, synthetic, and biological properties with closely related analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-8-5-13-15(17(22)21-8)14(10(7-19)16(20)24-13)9-3-4-12(23-2)11(18)6-9/h3-6,14H,20H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXILXVSCBHPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound known for its diverse biological activities. This compound belongs to a class of pyran derivatives that have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H22BrN3O3, with a molecular weight of 492.373 g/mol. The structure features multiple functional groups including a pyran ring, a pyridine ring, and a carbonitrile group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22BrN3O3 |
| Molecular Weight | 492.373 g/mol |
| Purity | ≥95% |
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Inhibition of Cell Growth : Similar compounds have demonstrated low nanomolar inhibition of cell growth in various cancer cell lines by interfering with tubulin polymerization. This mode of action leads to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Pyran derivatives have shown significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
- Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators .
Anticancer Activity
A study conducted on related pyran derivatives indicated that they possess substantial cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via caspase activation and inhibition of tubulin polymerization .
Antimicrobial Properties
Research has shown that 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl derivatives exhibit effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating potential as novel antimicrobial agents .
Anti-inflammatory Effects
In vitro studies demonstrated that these compounds can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that they may be beneficial in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A study published in Frontiers in Chemistry highlighted the anticancer potential of pyran derivatives, showing that they could induce apoptosis in MCF-7 (breast cancer) cells through mitochondrial pathways .
- Antimicrobial Efficacy : In a comparative study, the compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with lower MIC values compared to traditional antibiotics .
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of pyrano[3,2-c]pyridines can exhibit significant cytotoxic effects against various cancer cell lines. The unique structural features of this compound may enhance its effectiveness in targeting cancer cells .
- Antiviral Properties : Research has shown that similar compounds possess antiviral activity, potentially inhibiting viral replication and offering a pathway for the development of new antiviral medications .
- Antioxidant Activity : The compound may also demonstrate antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : It has been noted that compounds with similar structures can inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of the biological activity of this compound:
- A study published in Nature highlighted the synthesis of pyran derivatives, including the title compound, showcasing their potential anticancer properties through in vitro assays .
- Another research article focused on the crystal structure of related pyran derivatives, revealing insights into their molecular interactions and stability, which are crucial for understanding their pharmacological effects .
Summary of Applications
The applications of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be summarized as follows:
| Application | Description |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cells |
| Antiviral | Potential to inhibit viral replication |
| Antioxidant | May mitigate oxidative stress |
| Enzyme Inhibition | Inhibits key enzymes like DHFR |
Chemical Reactions Analysis
Amino Group (-NH₂)
-
Acylation : The primary amino group undergoes acylation with acetic anhydride or acetyl chloride under mild conditions (e.g., room temperature, catalytic acid/base). For example:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which can stabilize metal complexes or serve as intermediates for further derivatization.
Carbonitrile (-CN)
-
Hydrolysis : Under acidic or basic conditions, the nitrile group converts to a carboxylic acid or amide:
-
Cycloaddition : Participates in [2+3] cycloadditions with azides to form tetrazole rings, enhancing bioactivity.
Brominated Aryl Substituent
-
Cross-Coupling Reactions : The 3-bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis:
-
Nucleophilic Aromatic Substitution (NAS) : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) to replace bromine with nucleophiles.
Pyrano[3,2-c]pyridine Core
-
Ring-Opening : Acidic hydrolysis cleaves the pyran ring, yielding a pyridine derivative with a ketone and hydroxyl group:
-
Annulation Reactions : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder-like reactions to form fused polycyclic systems.
5-Oxo Group
-
Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
-
Condensation : Forms hydrazones or oximes with hydrazines or hydroxylamines, respectively.
Multicomponent Reactions (MCRs)
Microwave-assisted MCRs efficiently generate derivatives. For example:
Key Derivatives and Biological Activity
Reaction Mechanisms and Selectivity
-
Electronic Effects : The 4-methoxy group activates the aryl ring for electrophilic substitution at the para position, while the 3-bromo group directs reactions to the ortho and meta positions.
-
Steric Hindrance : The 7-methyl group limits reactivity at the pyridine C-6 position, favoring modifications at C-3 and C-4.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring, heterocyclic core, and additional functional groups.
Key Observations:
- Halogen vs.
- Core Modifications: Pyrano[3,2-b]pyran derivatives (e.g., 6a) exhibit distinct ring conformations, affecting solubility and binding pocket compatibility compared to pyrano[3,2-c]pyridines .
- Steric Effects : The 3-pyridinylmethyl group in CID 3846891 introduces steric bulk, which may influence receptor accessibility compared to the target compound’s simpler 7-methyl group .
Q & A
Q. What synthetic methodologies are effective for producing this compound, and how can yield be optimized?
The compound can be synthesized via a multicomponent reaction under reflux conditions. A mixture of acetophenone derivatives, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol is heated for 10–20 hours. Yield optimization involves adjusting reaction time, solvent polarity (e.g., ethanol or DMF/ethanol mixtures), and stoichiometric ratios of ammonium acetate as a catalyst. Post-synthesis purification via recrystallization from DMF/ethanol (1:2) improves purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
Combined 1H NMR (e.g., δ 7.39–7.11 ppm for aromatic protons) and 13C NMR (e.g., δ 161.5 ppm for carbonyl groups) analyses are essential. High-resolution mass spectrometry (HRMS) with ESI ionization validates the molecular ion peak (e.g., m/z 394.0167 [M+Na+]) . Discrepancies in NMR shifts due to solvent effects (e.g., DMSO-d6 vs. CDCl3) require cross-referencing with published data .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Antiproliferative activity is typically assessed using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Protocols from analogous pyrano-pyridine derivatives suggest testing at concentrations of 10–100 μM with 48–72-hour incubation periods .
Q. How can researchers ensure compound purity post-synthesis?
Purity is confirmed via HPLC (using a C18 column and acetonitrile/water gradient), TLC (silica gel with UV visualization), and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in NMR interpretations?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Crystals grown via slow evaporation in DMF/ethanol yield triclinic systems (space group P1), with parameters such as a = 9.85 Å and β = 90.84°. Data collection using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) validates bond lengths and angles .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Molecular docking studies using AutoDock Vina or Schrödinger Suite incorporate SMILES/InChI descriptors (e.g., Canonical SMILES: COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)N)C#N) to model interactions with enzymes like EGFR or tubulin. Validation involves comparing docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC50 values .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic modification of substituents (e.g., replacing 3-bromo-4-methoxyphenyl with dichlorophenyl groups) and evaluating antiproliferative potency reveals critical pharmacophores. For example, bromine enhances hydrophobic interactions, while methoxy groups improve solubility .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies may arise from cell line variability or assay conditions. Cross-validation using standardized protocols (e.g., NCI-60 panel) and dose-response curve normalization (e.g., log[concentration] vs. % inhibition) improves reproducibility .
Q. How can molecular dynamics (MD) simulations elucidate metabolic stability?
MD simulations (e.g., AMBER or GROMACS) model metabolic degradation pathways, such as cytochrome P450-mediated oxidation. Parameters include solvation in explicit water molecules and 100-ns trajectories to assess bond cleavage susceptibility .
Q. What experimental frameworks link mechanistic studies to theoretical models?
Aligning research with conceptual frameworks (e.g., enzyme inhibition kinetics or redox cycling) ensures hypothesis-driven design. For instance, correlating ROS generation (measured via DCFH-DA assays) with apoptotic markers (e.g., caspase-3 activation) validates proposed mechanisms .
Methodological Guidelines
- Data Contradiction Analysis : Conflicting NMR or bioactivity data require triage via orthogonal techniques (e.g., SCXRD for structure, LC-MS for stability) .
- Experimental Design : Incorporate positive controls (e.g., doxorubicin for cytotoxicity assays) and statistical rigor (e.g., ANOVA with p < 0.05) .
- Theoretical Integration : Use Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and guide synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
